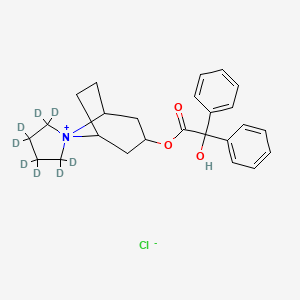
Spasmo 3-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spasmo 3-d8: is a deuterated derivative of trospium chloride, a tropine derivative with anti-cholinergic activity. It is primarily used in research settings, particularly in kinetic isotope effect studies and as an internal standard for quantification by nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spasmo 3-d8 involves the deuteration of trospium chlorideThe specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Spasmo 3-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Spasmo 3-d8 is used as an internal standard in NMR spectroscopy for the quantification of trospium chloride. It is also employed in kinetic isotope effect studies to understand reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and metabolism of trospium chloride. It helps in understanding the drug’s behavior in biological systems .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of medications containing trospium chloride. It ensures the accuracy and precision of analytical methods used in drug development .
Wirkmechanismus
Spasmo 3-d8, like trospium chloride, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChR). It blocks the action of acetylcholine, a neurotransmitter, by binding to the mAChR M receptors. This inhibition prevents the opening of ion channels, thereby controlling muscle spasms in tissues such as the bladder .
Vergleich Mit ähnlichen Verbindungen
Trospium chloride: The non-deuterated form of Spasmo 3-d8, used for similar applications but without the benefits of deuteration.
Oxybutynin: Another antimuscarinic agent used to treat overactive bladder.
Solifenacin: A muscarinic receptor antagonist used for the treatment of urinary incontinence.
Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in kinetic isotope effect studies and as an internal standard in NMR spectroscopy. The presence of deuterium atoms enhances the stability and accuracy of analytical measurements compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C₂₅H₂₂D₈ClNO₃ |
|---|---|
Molekulargewicht |
436.01 |
Synonyme |
(1α,3β,5α)-3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]-d8 Chloride; Azoniaspiro-d8; Keptan-d8; Relaspium-d8; Sanctura-d8; Spasmex-d8; Spasmo 3-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




